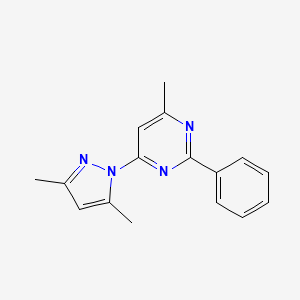![molecular formula C14H23BrN2O2 B5646114 (5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5646114.png)
(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds similar to "(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine" typically involves multi-step organic reactions starting from readily available precursors. For example, the synthesis of N-benzyl phenethylamine derivatives, a closely related class, can be achieved through routes involving bromination, alkylation, and the use of protective groups for functional moieties. These processes require careful control of reaction conditions to achieve high yield and purity (Abiedalla, Almalki, Deruiter, & Clark, 2021).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a benzyl group attached to an aminoethyl chain, with substituents such as bromo and methoxy groups on the benzene ring. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are used to elucidate their structure, demonstrating the importance of the substitution pattern on the aromatic ring for their chemical behavior and reactivity (Zuba & Sekuła, 2013).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and rearrangements. Their reactivity is significantly influenced by the electronic effects of substituents on the aromatic ring, as well as the steric hindrance provided by the substituents. Studies have shown that the presence of methoxy groups can enhance the electron density on the benzene ring, facilitating nucleophilic substitution reactions (Gawell, Hagberg, Högberg, & Widman, 1989).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, solubility, and crystalline structure, are determined by their molecular structure. For instance, the introduction of bromo and methoxy groups can affect the compound's polarity, influencing its solubility in various solvents. Spectroscopic methods like infrared spectroscopy and Raman spectroscopy provide insights into the vibrational modes of the molecules, correlating them with their structural features (Dunkers & Ishida, 1995).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and photostability, are crucial for understanding the behavior of these compounds in different environments. For example, the basicity of the amine group can be modulated by the electron-withdrawing or electron-donating effects of the substituents on the aromatic ring. Additionally, the stability of these compounds under light exposure is an essential factor for their storage and handling (Poklis et al., 2015).
Propiedades
IUPAC Name |
N'-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2O2/c1-16(2)6-7-17(3)10-11-8-12(15)14(19-5)9-13(11)18-4/h8-9H,6-7,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEOSZNJKHFGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(5-bromo-2,4-dimethoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-4-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyridine](/img/structure/B5646034.png)
![N~2~-methyl-N~1~-{rel-(3R,4S)-1-[4-methyl-6-(methylamino)-2-pyrimidinyl]-4-propyl-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5646047.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methyl-4-pyridinyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B5646056.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5646059.png)

![2-phenyl-4-[(3-pyridinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5646071.png)
![6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5646079.png)


![2-ethyl-9-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5646086.png)
![1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5646104.png)


![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5646130.png)